
Cyanamide
Overview
Description
Cyanamide is an organic compound with the formula CH₂N₂. This white crystalline solid is widely used in agriculture, pharmaceuticals, and other organic compound production. It features a nitrile group attached to an amino group, making it a versatile compound in various chemical reactions .
Preparation Methods
Cyanamide is primarily produced by the hydrolysis of calcium this compound, which is prepared from calcium carbide via the Frank-Caro process . This process involves the reaction of calcium carbide with nitrogen at high temperatures to form calcium this compound, which is then hydrolyzed to produce this compound. Another method involves the base-mediated aminoalkylation of aryl thiourea, which is a convenient and eco-friendly approach .
Chemical Reactions Analysis
Cyanamide undergoes various types of chemical reactions due to its dual functionality as both a nucleophile and an electrophile. Some of the common reactions include:
Addition Reactions: This compound reacts with compounds containing acidic protons, such as water, hydrogen sulfide, and hydrogen selenide, to form urea, thiourea, and selenourea, respectively.
Cycloaddition Reactions: This compound participates in cycloaddition reactions to form heterocycles.
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, such as the reaction with cyanogen bromide to form substituted cyanamides.
Scientific Research Applications
Chemical Synthesis
Cyanamide serves as a crucial building block in organic synthesis due to its reactivity and ability to form various derivatives.
Electrophilic Cyanation
Cyanamides are increasingly used in electrophilic cyanation reactions, where they act as non-toxic and readily available sources of cyanide. This method allows for the synthesis of nitriles from aryl halides with reduced catalyst loading compared to traditional methods, making it an attractive alternative in organic chemistry .
Table 1: Comparison of this compound vs Other Cyanide Sources
Property | This compound | Traditional Cyanide Sources |
---|---|---|
Toxicity | Low | High |
Availability | Readily available | Limited |
Catalyst Loading | Low | High |
Cost | Inexpensive | Variable |
Cycloaddition Reactions
Recent studies have highlighted the use of cyanamides in cycloaddition reactions, particularly in the formation of nitrogen-rich heterocycles. For instance, this compound anions can undergo formal [3 + 2] cycloadditions with nitrile oxides to yield oxadiazol-5-imines, which are valuable in pharmaceutical applications .
Agricultural Applications
This compound is utilized as a plant growth regulator and a fungicide. Its application helps in controlling diseases such as powdery mildew and promotes bud break in fruit trees.
Plant Growth Regulation
This compound has been shown to enhance the growth of certain crops by promoting early bud break, which can lead to increased yields. This property is particularly beneficial in viticulture, where it is used to manage grapevine dormancy .
Biochemical Applications
This compound's role extends into biochemistry, where it has been explored for its potential therapeutic effects.
Antiviral Activity
Research indicates that this compound may have antiviral properties, particularly against influenza viruses. Its mechanism involves modulating immune responses, making it a candidate for further investigation as an antiviral agent .
Case Study: Influenza Treatment
A study highlighted the potential of this compound as part of a combination therapy for influenza, showing improved outcomes in clinical settings compared to standard treatments .
Environmental Applications
This compound is also being researched for its applications in environmental remediation.
Waste Management
Recent advancements have demonstrated the use of this compound as an organocatalyst for the glycolysis of waste polyethylene terephthalate (PET). This process effectively breaks down PET into useful monomers, presenting a sustainable approach to plastic waste management .
Mechanism of Action
Cyanamide exerts its effects by inhibiting specific enzymes. For example, in its use as an alcohol-deterrent drug, this compound inhibits aldehyde dehydrogenase, leading to the accumulation of acetaldehyde in the body, which causes unpleasant symptoms when alcohol is consumed . In agriculture, this compound acts as a nitrification inhibitor by affecting the bacterial oxidation of ammonium to nitrate .
Comparison with Similar Compounds
Cyanamide is unique due to its dual functionality as both a nucleophile and an electrophile. Similar compounds include:
Calcium this compound: Used as a fertilizer and nitrification inhibitor.
Dicyandiamide: Formed by the dimerization of this compound and used in the production of melamine.
Melamine: A cyclic trimer of this compound used in the production of resins and plastics.
This compound’s versatility and unique chemical properties make it a valuable compound in various fields of research and industry.
Biological Activity
Cyanamide, a simple organic compound with the formula , has garnered attention for its diverse biological activities and applications in various fields, including agriculture, medicine, and prebiotic chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Phosphate Activation : this compound acts as a phosphate activating agent, facilitating the conversion of adenosine-3′-phosphate to adenosine-2′,3′-cyclic phosphate. This reaction is significantly accelerated in the presence of 2-oxoacid salts like glyoxylate and pyruvate, suggesting its role in prebiotic chemistry and nucleotide synthesis .
- Inhibition of Enzymatic Activity : this compound is known to inhibit enzymes such as catalase and dehydrogenase, leading to the accumulation of hydrogen peroxide in treated organisms. This multi-site inhibition affects respiratory metabolism and may contribute to its bactericidal properties .
- Biosynthesis from L-Canavanine : In certain plant species, this compound is biosynthesized from L-canavanine through enzymatic activity. This process highlights its potential role in plant metabolism and its multifunctional use in agriculture as an insecticide, fungicide, and herbicide .
2. Therapeutic Applications
This compound has been utilized in various therapeutic contexts:
- Alcohol Aversion Therapy : this compound is used therapeutically to induce aversion to alcohol consumption by inhibiting aldehyde dehydrogenases. This leads to the accumulation of acetaldehyde when alcohol is consumed, causing unpleasant reactions that discourage drinking .
- Dermal Sensitization : Case studies indicate that this compound can induce skin sensitization in humans, particularly related to its medicinal use. Reports have noted fatalities associated with dermal exposure, emphasizing the need for caution in its application .
3. Case Studies
Several case studies provide insight into the biological effects and safety profile of this compound:
- Human Pharmacokinetics : A study involving male volunteers administered varying doses of this compound revealed peak plasma concentrations reached within 10.5 to 15.5 minutes post-administration. The mean elimination half-lives ranged from 40 to 77 minutes depending on the dose, indicating relatively rapid metabolism and clearance from the body .
- Toxicological Findings : In a series of cases involving hydrogen this compound poisoning, patients exhibited severe metabolic acidosis and shock despite supportive treatment. These cases underline the potential risks associated with this compound exposure and highlight its toxicological profile .
4. Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound:
5. Conclusion
This compound is a compound with significant biological activity across various domains. Its roles as a catalyst in prebiotic reactions, an inhibitor of key enzymes, and a therapeutic agent highlight its multifaceted nature. However, caution is warranted due to potential toxic effects observed in clinical settings. Future research should focus on elucidating its mechanisms further and exploring safer applications in medicine and agriculture.
Q & A
Basic Research Questions
Q. How can researchers optimize experimental protocols for synthesizing cyanamide derivatives while minimizing side reactions?
- Methodological Answer : Design synthesis routes using controlled stoichiometry and inert atmospheres (e.g., nitrogen or argon) to reduce hydrolysis or polymerization. Monitor reaction progress via spectroscopic techniques (e.g., FTIR, NMR) to detect intermediates . Validate purity using HPLC or mass spectrometry and compare results with established databases (e.g., SciFinder) to confirm compound identity .
Q. What statistical approaches are appropriate for analyzing this compound’s effects on soil microbial communities in agricultural studies?
- Methodological Answer : Use multivariate analysis (e.g., canonical variate analysis) to differentiate microbial community structures under varying this compound treatments. Pair this with ANOVA to assess differences in microbial biomass carbon or nitrogen content over time . Include error bars (standard deviation) and p-values to quantify significance, as demonstrated in soil studies .
Q. How should researchers design controlled experiments to evaluate this compound’s role in breaking plant dormancy?
- Methodological Answer : Apply randomized block designs with replicates to test this compound concentrations (e.g., 0.5%, 1.0%, 1.5%) against a water-only control. Measure sprouting rates at fixed intervals (e.g., 15, 22, 29 days post-application) and use polynomial regression to model dose-response relationships . Ensure environmental variables (temperature, humidity) are standardized across treatments.
Advanced Research Questions
Q. How can contradictory data on this compound’s impact on soil pH and nitrate dynamics be reconciled in long-term studies?
- Methodological Answer : Conduct time-series experiments to capture transient effects. For instance, this compound may initially lower nitrate content due to nitrification inhibition but increase ammonium levels via hydrolysis . Use mixed-effects models to account for temporal variability and soil heterogeneity. Cross-validate findings with ion chromatography and pH meters calibrated to sub-0.1 unit precision.
Q. What methodologies are critical for assessing this compound’s stability under varying environmental conditions (e.g., UV exposure, moisture)?
- Methodological Answer : Employ accelerated stability testing using climate chambers to simulate extreme conditions. Quantify degradation products via GC-MS and correlate results with first-order kinetic models. Include control samples spiked with stabilizers (e.g., antioxidants) to identify degradation pathways .
Q. How can researchers isolate this compound’s direct effects from co-formulants (e.g., oils) in agricultural formulations?
- Methodological Answer : Design split-plot experiments where this compound and co-formulants are applied separately. Use phospholipid fatty acid (PLFA) profiling to distinguish microbial responses to this compound versus adjuvants. Statistically isolate treatment effects via factorial ANOVA .
Q. What strategies ensure reproducibility in this compound synthesis across laboratories?
- Methodological Answer : Publish detailed protocols with exact reagent grades, equipment specifications (e.g., reactor material), and purification steps. Validate inter-lab reproducibility through round-robin trials and share raw data (e.g., crystallography files, spectral peaks) in supplementary materials .
Q. Data Analysis and Reporting
Q. How should researchers handle large datasets from this compound-treated soil microbiome studies?
- Methodological Answer : Use bioinformatics pipelines (e.g., QIIME2 for amplicon sequencing) to process raw data. Store large datasets (e.g., PLFA profiles) in open-access repositories with metadata tags for pH, temperature, and application rates. Visualize trends using heatmaps or principal component analysis (PCA) .
Q. What are the ethical considerations when publishing this compound toxicity data?
- Methodological Answer : Disclose potential environmental risks (e.g., groundwater contamination) in the discussion section. Obtain ethics committee approval for studies involving field trials and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. Interdisciplinary Approaches
Q. How can computational chemistry enhance understanding of this compound’s reaction mechanisms?
Properties
IUPAC Name |
cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMCDFZZKTWFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NH2CN, Array, CH2N2 | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25014 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25300-84-9, 156-62-7 (calcium salt (1:1)) | |
Record name | Cyanamide, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25300-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyanamide [JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420042 | |
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DSSTOX Substance ID |
DTXSID9034490 | |
Record name | Cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034490 | |
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Molecular Weight |
42.040 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical., Liquid, Deliquescent, crystalline solid; [CHEMINFO], COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS., Crystalline solid., Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25014 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyanamide | |
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Record name | Cyanamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | CYANAMIDE | |
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Record name | CYANAMIDE | |
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Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
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Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
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Boiling Point |
500 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 140 °C at 19 mm Hg, Boiling point at 19 mm Hg is 140 °C, at 0.067kPa: 83 °C, 500 °F (decomposes), Sublimes, 500 °F (Decomposes) | |
Record name | CYANAMIDE | |
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Record name | Cyanamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02679 | |
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Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
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Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
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Record name | CYANAMIDE | |
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URL | https://www.osha.gov/chemicaldata/371 | |
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Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
286 °F (NIOSH, 2023), 286 °F; 141 °C (closed cup), 141 °C, 286 °F | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25014 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CYANAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/371 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
78 % at 59 °F (NIOSH, 2023), In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane., Slightly soluble in carbon disulfide, Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances., In chloroform 2.4 g/kg, 20 °C, For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 85, Insoluble, (59 °F): 78% | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25014 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyanamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02679 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.28 (NIOSH, 2023) - Denser than water; will sink, 1.282 g/cu cm at 20 °C, Relative density (water = 1): 1.28, 1.28, 2.29 | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25014 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYANAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/371 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.45 (Air = 1) | |
Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.75X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.5, 0 mmHg (approx) | |
Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Dicyandiamide ... /is/ the main impurity in cyanamide., Cyanamide, especially in solution, always contains the dimer. | |
Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic, elongated, six-sided tablets from dimethyl phthalate, Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals., Deliquescent crystals, Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. | |
CAS No. |
420-04-2, 2669-76-3, 20890-10-2, 156-62-7 | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25014 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanamide [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amidogen, methanetetraylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002669763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02679 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC267195 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CYANAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyanamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium cyanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21CP7826LC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYANAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/371 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyanamide, calcium salt (1:1) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GS5B8D80.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
113 °F (NIOSH, 2023), 45-46 °C, 44 °C, 113 °F, 2444 °F | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25014 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyanamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02679 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYANAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/371 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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